Enhanced Antiproliferative Efficacy Over Single-Target BTK and MNK Inhibitors in B-Cell Malignancy Models
QL-X-138 demonstrates superior antiproliferative activity in vitro compared to the clinically validated BTK inhibitor Ibrutinib (PCI-32765) and the MNK inhibitor Cercosporamide across a panel of B-cell cancer cell lines and primary patient samples [1]. This enhancement is particularly pronounced in cellular contexts exhibiting only moderate sensitivity to single-agent BTK inhibition, suggesting that dual BTK/MNK targeting overcomes intrinsic resistance mechanisms [2].
| Evidence Dimension | Antiproliferative efficacy in B-cell cancer models |
|---|---|
| Target Compound Data | QL-X-138: Enhanced antiproliferative activity vs. comparators (qualitative enhancement observed across multiple cell lines) |
| Comparator Or Baseline | Ibrutinib (PCI-32765, BTK inhibitor) and Cercosporamide (MNK inhibitor) |
| Quantified Difference | Not quantified as a single fold-change value; reported as enhanced efficacy across a variety of B-cell cancer cell lines and primary AML/CLL cells [1] |
| Conditions | In vitro cell viability assays using B-cell cancer cell lines, AML primary cells, and CLL primary cells [1] |
Why This Matters
This evidence supports selection of QL-X-138 over single-target inhibitors for experimental systems where BTK inhibition alone yields suboptimal response, enabling investigation of MNK-mediated compensatory signaling.
- [1] Wu H, Hu C, Wang A, et al. Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia. Leukemia. 2016;30:173-181. View Source
- [2] Wu H et al. S-EPMC4987129 - Discovery of a BTK/MNK dual inhibitor for lymphoma and leukemia. View Source
